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For researchers, scientists, and drug development professionals, the accurate detection and
guantification of long non-coding RNAs (IncRNASs) are critical. This guide provides an objective
comparison between two leading technologies: Locked Nucleic Acid (LNA) probes, with a focus
on advanced LNA-G designs, and branched DNA (bDNA) probes. We will delve into their
underlying principles, performance metrics based on experimental data, and detailed protocols
to assist you in selecting the optimal method for your research needs.

The selection of a probe technology for IncRNA analysis hinges on the specific requirements of
the experiment, including the need for spatial resolution, throughput, and the level of sensitivity
required. Both LNA and bDNA probe technologies offer distinct advantages for the direct
detection of IncRNA molecules.

Fundamental Principles of LNA and bDNA Probes
LNA-G Probes: High-Affinity Hybridization

Locked Nucleic Acid (LNA) is a class of nucleic acid analogs where the ribose sugar is
conformationally 'locked’ by a methylene bridge. This structural constraint significantly
increases the binding affinity and specificity of the probe to its target RNA sequence. LNA-G
probes represent an advanced generation of these probes, often incorporating guanine
modifications or proprietary designs to enhance performance in techniques like in situ
hybridization (ISH) and fluorescence in situ hybridization (FISH). Their high melting
temperature allows for the use of shorter probes, which facilitates penetration into cells and
tissues.
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bDNA Probes: Signal Amplification without Enzymatic

Reactions

The branched DNA (bDNA) assay is a hybridization-based method that quantifies RNA
molecules directly from samples without the need for RNA purification or enzymatic
amplification steps like reverse transcription and PCR. The core of this technology is a 'signal
amplification' strategy. Multiple target-specific oligonucleotide probes first bind to the INcCRNA of
interest. Subsequently, a series of amplifier molecules and labeled probes bind to these initial
probes, creating a highly branched structure that significantly amplifies the signal.

Performance Comparison: LNA vs. bDNA

The choice between LNA and bDNA probes often depends on the specific experimental goals.
LNA probes are frequently favored for applications requiring high spatial resolution, such as
visualizing the subcellular localization of IncRNAs. In contrast, bDNA assays are well-suited for
high-throughput quantification of IncRNA expression levels across many samples.

© 2025 BenchChem. All rights reserved. 2/5 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13906612?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Feature

LNA-G Probes (Typically
for ISH/FISH)

bDNA Probes (e.g.,
QuantiGene Assays)

Primary Application

In situ localization and

visualization of IncRNA

High-throughput quantification

of INcCRNA expression

Assay Principle

Direct hybridization of high-
affinity probes

Signal amplification through

branched DNA structures

Spatial Resolution

Single-cell to subcellular level

No spatial resolution (lysate-
based)

High (96- or 384-well plate

Throughput Lower to moderate
format)
] High sensitivity, capable of
o Can detect single RNA )
Sensitivity o detecting low-abundance
molecules in situ )
transcripts
) ) High, achieved through
o High, due to the locked nucleic ) o
Specificity ] cooperative hybridization of
acid structure ]
multiple probes
Can be complex, involving Relatively simple and
Workflow Complexity tissue/cell preparation, automatable, with fewer

hybridization, and imaging

hands-on steps

Need for RNA Purification

Not always required for FFPE
tissues, but sample prep is

crucial

No RNA purification needed;
works with crude cell lysates or

tissue homogenates

Enzymatic Amplification

No

No

Experimental Workflows
Visualizing the Methodologies

The following diagrams illustrate the generalized workflows for IncRNA detection using LNA-G

probes in an in situ hybridization context and bDNA probes in a plate-based assay.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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